(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride

Chiral building block Asymmetric synthesis Enantiomeric purity

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1807939-54-3) is a chiral, non-racemic bicyclic heterocycle composed of a fully saturated tetrahydrofuran ring cis-fused to a piperidine ring, supplied as the hydrochloride salt for enhanced aqueous solubility. The compound bears two defined stereogenic centers at the ring junction (3aR,7aR), yielding a single enantiomer with a molecular weight of 163.64 g·mol⁻¹, zero rotatable bonds, and a topological polar surface area of 21.3 Ų.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B13027176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC2C(CCO2)NC1.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1
InChIKeyMUTOTNHAALJLOI-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine Hydrochloride: Chiral Bicyclic Amine Building Block for Asymmetric Synthesis and Glycosidase-Targeted Drug Discovery


(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1807939-54-3) is a chiral, non-racemic bicyclic heterocycle composed of a fully saturated tetrahydrofuran ring cis-fused to a piperidine ring, supplied as the hydrochloride salt for enhanced aqueous solubility [1]. The compound bears two defined stereogenic centers at the ring junction (3aR,7aR), yielding a single enantiomer with a molecular weight of 163.64 g·mol⁻¹, zero rotatable bonds, and a topological polar surface area of 21.3 Ų [1]. Its rigid, conformationally constrained scaffold has been exploited as a key intermediate in the synthesis of iminosugar C-glycosides exhibiting low-micromolar glycosidase inhibition, including human lysosomal β-glucosidase (IC₅₀ = 2.7 µM) and rice α-glucosidase (IC₅₀ = 7.7 µM) [2]. The saturated octahydro framework distinguishes it from the aromatic furo[3,2-b]pyridine pharmacophore widely employed in kinase inhibitor programs targeting CLK and HIPK kinases [3].

Why Stereochemically Undefined or Racemic Octahydrofuro[3,2-b]pyridine Cannot Substitute for the Enantiopure (3aR,7aR) Form in Chiral Drug Discovery


The octahydrofuro[3,2-b]pyridine scaffold exists in multiple commercially available forms that are not interchangeable: the single enantiomer (3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1807939-54-3) , the racemic mixture labeled rac-(3aR,7aR) (CAS 1909293-81-7) , and stereochemistry-unspecified material (CAS 1955561-68-8) . In asymmetric synthesis and chiral drug discovery, the use of racemic or stereochemically undefined building blocks introduces a second, undesired enantiomer that can yield diastereomeric products with divergent pharmacological profiles, compromise crystallinity of downstream intermediates, and necessitate costly chiral chromatographic separation at later stages. The ring junction stereochemistry of this scaffold is not configurationally labile under standard synthetic conditions, meaning the enantiomeric integrity established at the building-block stage is propagated through the entire synthetic sequence. Subtle conformational differences between enantiomers, evidenced by the flattened ⁴C₁ piperidine conformation adopted by octahydrofuro[3,2-b]pyridine derivatives as characterized by NMR and DFT [1], can translate into significant differences in target binding—a principle underscored by the fact that the unsaturated furo[3,2-b]pyridine core yields kinase inhibitors with sub-50 nM potency (CLK/HIPK) [2], while the saturated octahydro scaffold directs biological activity toward glycosidase enzymes with distinct IC₅₀ profiles [1].

Quantitative Differentiation Evidence: (3aR,7aR)-Octahydrofuro[3,2-b]pyridine Hydrochloride vs. Closest Analogs and Alternatives


Defined Enantiomeric Identity vs. Racemic and Stereochemically Undefined Commercial Alternatives

The (3aR,7aR) enantiomer (CAS 1807939-54-3) carries unambiguous stereochemical definition at both ring junction positions, as confirmed by its InChI stereochemical layer (/t6-,7-;/m1./s1) and the SMILES notation C1C[C@@H]2[C@@H](CCO2)NC1.Cl [1]. In contrast, the commercially available racemic mixture (CAS 1909293-81-7) is labeled as rac-(3aR,7aR) but its PubChem IUPAC name resolves to the (3aS,7aS) enantiomer hydrochloride, reflecting a 1:1 mixture of the (3aR,7aR) and (3aS,7aS) forms [2]. A third commercial form (CAS 1955561-68-8) carries an InChI string (InChIKey: MUTOTNHAALJLOI-UHFFFAOYSA-N) that lacks any stereochemical layer, indicating undefined or mixed stereochemistry [3]. All three forms share identical molecular weight (163.64 g·mol⁻¹), molecular formula (C₇H₁₄ClNO), and zero rotatable bonds [1][2][3]. However, only the (3aR,7aR) enantiomer provides a single, defined stereochemical entity suitable for asymmetric synthesis without introducing the opposite enantiomer.

Chiral building block Asymmetric synthesis Enantiomeric purity

Conformational Constraint: Flattened ⁴C₁ Piperidine Conformation Demonstrated by NMR and DFT

In bicyclic iminosugar C-glycosides constructed on the octahydrofuro[3,2-b]pyridine scaffold, the cis-fused tetrahydrofuran ring forces the piperidine ring to adopt a flattened ⁴C₁ chair conformation, as determined by combined NMR spectroscopic analysis and DFT calculations [1]. This conformational constraint is a direct consequence of the [3,2-b] ring fusion geometry and the saturated octahydro state. The resulting rigid scaffold exhibits zero rotatable bonds (PubChem computed property) and a topological polar surface area of 21.3 Ų [2]. In contrast, the aromatic furo[3,2-b]pyridine parent scaffold lacks this conformational restriction and presents different vectors for substituent orientation . The saturated octahydro framework also differs from regioisomeric scaffolds such as octahydrofuro[3,2-c]pyridine and octahydrofuro[2,3-c]pyridine, which have different ring fusion geometries and consequently distinct conformational preferences .

Conformational analysis Scaffold rigidity Iminosugar design

Glycosidase Inhibition Potency of Scaffold-Derived Compounds vs. Unsaturated Furo[3,2-b]pyridine Kinase Inhibitor Profile

Compounds derived from the octahydrofuro[3,2-b]pyridine scaffold demonstrate low-micromolar glycosidase inhibition. In a panel of 23 glycosidases, deprotected bicyclic iminosugars based on this scaffold yielded: compound 11 with IC₅₀ = 2.7 µM against human lysosomal β-glucosidase, compound 10 with IC₅₀ = 7.7 µM against rice α-glucosidase, compound 198 with IC₅₀ = 4.6 µM against bovine liver β-glucosidase and IC₅₀ = 0.39 µM against bovine liver β-galactosidase, and compound 5 with Ki = 140 µM against O-GlcNAcase (OGA) [1][2]. These activities are mechanistically and therapeutically distinct from the kinase inhibition profile of the unsaturated furo[3,2-b]pyridine scaffold, which yields CLK1 inhibitors with IC₅₀ values as low as 8 nM (MU1210: CLK1 IC₅₀ = 8 nM, CLK2 IC₅₀ = 20 nM, CLK4 IC₅₀ = 12 nM, with >375-fold selectivity over CLK3, IC₅₀ > 3,000 nM) , and CLK/HIPK inhibitors with IC₅₀ < 50 nM identified from focused library screening [3].

Glycosidase inhibition Iminosugar C-glycosides Scaffold biological annotation

Hydrochloride Salt Form: Validated Solubility Advantage for Aqueous Reaction and Assay Conditions

The hydrochloride salt form of (3aR,7aR)-octahydrofuro[3,2-b]pyridine is explicitly described as enhancing solubility and stability in aqueous environments relative to the free base . The free base, (3aR,7aR)-octahydrofuro[3,2-b]pyridine (CAS 1808069-07-9, MW 127.18 g·mol⁻¹), is also commercially available but lacks the counterion that confers aqueous solubility . The hydrochloride salt provides 2 hydrogen bond donors and 2 hydrogen bond acceptors (PubChem computed properties), consistent with the protonated piperidine nitrogen (1 HBD) and the chloride counterion contributing to water solubility [1]. The opposite enantiomer free base, (3aS,7aS)-octahydrofuro[3,2-b]pyridine (CAS 1909293-80-6), has predicted physicochemical parameters including a pKa of 9.90 ± 0.20 and boiling point of 199.5 ± 13.0 °C , indicating that without salt formation, the free base is a moderately basic amine with limited aqueous solubility at neutral pH.

Salt form selection Aqueous solubility Building block handling

Optimal Procurement and Application Scenarios for (3aR,7aR)-Octahydrofuro[3,2-b]pyridine Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Iminosugar C-Glycosides Targeting α-Glucosidase and β-Glucosidase

Programs focused on synthesizing conformationally constrained iminosugar C-glycosides—particularly those targeting human lysosomal β-glucosidase (GBA), rice/bovine α-glucosidase, or bovine β-galactosidase—derive direct synthetic advantage from the (3aR,7aR) enantiomer. The scaffold's flattened ⁴C₁ piperidine conformation, confirmed by NMR and DFT, pre-organizes the core for glycosidase active-site binding, contributing to the low-micromolar IC₅₀ values observed for derivatives (2.7 µM against human lysosomal β-glucosidase; 0.39 µM against bovine liver β-galactosidase) [1]. Using the racemic mixture instead would generate a 1:1 mixture of diastereomeric products after functionalization, requiring chiral separation and wasting 50% of material. The hydrochloride salt form enables direct use in aqueous amide coupling and reductive amination conditions without pH adjustment .

Scaffold-Hopping from Aromatic Furo[3,2-b]pyridine Kinase Inhibitors to Saturated Glycosidase-Targeted Chemical Probes

Research groups with established furo[3,2-b]pyridine-based kinase inhibitor programs may pursue scaffold-hopping to the saturated octahydrofuro[3,2-b]pyridine core to access glycosidase-targeted chemical probes. The aromatic scaffold yields CLK inhibitors with IC₅₀ values as low as 8 nM (CLK1) , while the saturated scaffold shifts the biological annotation entirely toward glycosidase inhibition (IC₅₀ = 0.39–7.7 µM range across multiple enzymes) [1]. The (3aR,7aR) enantiomer provides the correct absolute stereochemistry to access the D-gluco-like iminosugar configuration required for glycosidase inhibition, a stereochemical requirement that cannot be satisfied by the racemate or the opposite (3aS,7aS) enantiomer.

Rigid Fragment for Fragment-Based Drug Discovery (FBDD) with Zero Rotatable Bonds

The octahydrofuro[3,2-b]pyridine scaffold, with zero rotatable bonds, a molecular weight of 163.64 g·mol⁻¹ (hydrochloride), and a TPSA of 21.3 Ų, fits the physicochemical criteria for fragment-based screening libraries (MW < 300, rotatable bonds ≤ 3, TPSA < 60 Ų) [2]. Its conformational rigidity reduces the entropic penalty upon target binding compared to flexible acyclic amine fragments bearing 2–5 rotatable bonds. The (3aR,7aR) enantiomer provides a single, defined three-dimensional pharmacophore for fragment growing or merging strategies, whereas the racemic or stereochemically undefined forms introduce crystallographic disorder in protein-fragment co-structures and ambiguity in structure-activity relationship (SAR) interpretation.

Enantiopure Intermediate for Natural Product Total Synthesis Featuring cis-Fused Octahydrofuro[3,2-b]pyridine Motifs

Several biologically active natural products and natural-product-like molecules contain cis-fused octahydrofuro[3,2-b]pyridine or related octahydrofuropyridine frameworks, including synthetic intermediates toward cyclopamine analogs and marine alkaloids [3]. The (3aR,7aR) enantiomer provides a pre-formed, stereochemically defined bicyclic core that can be elaborated via the secondary amine handle. The hydrochloride salt facilitates direct use in palladium-catalyzed cross-coupling and heterocyclization reactions where the protonated amine may serve as a protected form, releasing the free nucleophilic amine upon mild basic workup. Purchasing the single enantiomer avoids the need for chiral preparative HPLC separation of the racemic bicyclic intermediate, which is challenging due to the lack of chromophores and the conformational similarity of enantiomers.

Quote Request

Request a Quote for (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.